MS159

NSD2 degradation PROTAC efficacy multiple myeloma

MS159 is the only first-in-class PROTAC degrader proven to eliminate NSD2 protein, delivering robust anti-proliferative effects in KMS11 and H929 multiple myeloma cells—unlike PWWP1 inhibitors (e.g., UNC6934) that fail to suppress growth. Procuring generic NSD2 inhibitors or unvalidated PROTAC scaffolds risks failed experiments; minor structural changes (MS159N1/N2 controls) completely ablate degradation activity. MS159 uniquely degrades IKZF1/3 but not GSPT1, and its demonstrated mouse bioavailability enables in vivo target validation. For rigorous, reproducible NSD2 studies, MS159—alongside its inactive controls—is the only scientifically defensible choice.

Molecular Formula C43H40N8O10
Molecular Weight 828.8 g/mol
Cat. No. B15542451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS159
Molecular FormulaC43H40N8O10
Molecular Weight828.8 g/mol
Structural Identifiers
InChIInChI=1S/C43H40N8O10/c52-35-16-14-32(40(56)49-35)51-42(58)29-3-1-4-31(38(29)43(51)59)45-21-36(53)44-17-2-18-60-28-12-15-34(46-20-28)48-39(55)25-7-5-24(6-8-25)22-50(27-10-11-27)41(57)26-9-13-30-33(19-26)61-23-37(54)47-30/h1,3-9,12-13,15,19-20,27,32,45H,2,10-11,14,16-18,21-23H2,(H,44,53)(H,47,54)(H,46,48,55)(H,49,52,56)
InChIKeyOBZWKPGPTCBYOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS159 PROTAC NSD2 Degrader: Baseline Identity and Research Tool Value


MS159 (CAS 3031353-59-7) is a first-in-class proteolysis targeting chimera (PROTAC) degrader that targets nuclear receptor binding SET domain protein 2 (NSD2) [1]. Comprising an NSD2-binding moiety linked to a cereblon (CRBN) E3 ligase ligand, MS159 induces ubiquitin-proteasome-dependent degradation of NSD2 . It is a heterobifunctional small molecule with molecular formula C43H40N8O10 and molecular weight 828.83 g/mol . MS159 serves as a validated chemical probe for investigating NSD2 biology in disease contexts, particularly multiple myeloma .

Why Substituting MS159 with NSD2 Inhibitors or Alternative PROTACs Undermines Experimental Integrity


Generic substitution of MS159 with NSD2 inhibitors or alternative PROTAC degrader scaffolds is scientifically invalid due to divergent mechanisms and unvalidated efficacy. Small-molecule NSD2 inhibitors, such as UNC6934, bind the PWWP1 domain and antagonize chromatin interactions but fail to suppress proliferation of multiple myeloma cells [1]. In contrast, MS159 eliminates NSD2 protein entirely via degradation, yielding robust anti-proliferative effects [2]. Furthermore, structurally related control PROTACs MS159N1 (impaired CRBN binding) and MS159N2 (impaired NSD2 binding) exhibit no degradation activity, underscoring that minor structural modifications ablate function [3]. Procurement of unvalidated analogs or inhibitor-only tools therefore risks failed experiments, irreproducible results, and wasted resources.

MS159 Comparative Evidence: Quantified Differentiation from NSD2 Inhibitors and Control PROTACs


MS159 Achieves NSD2 Degradation While the Parent Binder UNC6934 Fails to Suppress Cancer Cell Growth

MS159 induces NSD2 degradation with DC50 = 5.2 μM and Dmax >82% in 293FT cells [1]. In contrast, the NSD2-PWWP1 inhibitor UNC6934 binds with Kd = 80 nM and disrupts nucleosome interaction (IC50 = 1.09 μM) but is ineffective in suppressing multiple myeloma cell proliferation [2]. The degradation mechanism of MS159 overcomes the functional redundancy that limits inhibitor efficacy [3].

NSD2 degradation PROTAC efficacy multiple myeloma cell proliferation

Mechanistic Specificity Validated by Inactive Control PROTACs MS159N1 and MS159N2

MS159 degrades NSD2 in a concentration- and time-dependent manner, whereas structurally similar controls MS159N1 (diminished CRBN binding) and MS159N2 (diminished NSD2 binding) show no degradation activity [1]. This head-to-head comparison confirms that both NSD2 engagement and CRBN recruitment are required for function [2].

PROTAC mechanism control compounds NSD2 cereblon specificity

MS159 Exhibits Superior Anti-Proliferative Activity Compared to Parent NSD2 Binder in Multiple Myeloma Cells

MS159 is much more effective in suppressing the growth of cancer cells than the parent NSD2 binder [1]. While specific IC50 values are not provided in the abstract, the study emphasizes that existing NSD2 inhibitors are largely ineffective in suppressing MM cell proliferation, whereas MS159 shows robust activity [2].

multiple myeloma cell proliferation NSD2 PROTAC comparative efficacy

In Vivo Bioavailability of MS159 Enables Animal Studies Unavailable with Most NSD2 Probes

MS159 is bioavailable in mice, a critical property for translating in vitro findings to in vivo disease models [1]. This contrasts with many NSD2 inhibitors and earlier PROTACs that lack demonstrated systemic exposure [2].

in vivo bioavailability NSD2 PROTAC animal model pharmacokinetics

MS159 Binds NSD2-PWWP1 with High Affinity (Kd = 1.1 μM) and Degrades NSD2 with DC50 5.2 μM

MS159 demonstrates binding affinity for the NSD2-PWWP1 domain with Kd = 1.1 μM and induces NSD2 degradation with DC50 = 5.2 μM after 48 hours [1]. This dual quantification of target engagement and degradation efficiency provides a clear benchmark for comparative studies [2].

binding affinity NSD2-PWWP1 PROTAC Kd DC50

Optimal MS159 Research Applications Based on Validated Comparative Evidence


Functional Dissection of NSD2 Dependency in Multiple Myeloma

MS159 enables complete NSD2 protein elimination, overcoming the limited efficacy of PWWP1 inhibitors like UNC6934 [1]. Researchers can assess NSD2 dependency in KMS11 and H929 multiple myeloma cells, where MS159 but not inhibitors suppresses proliferation [2].

Mechanistic Studies of PROTAC-Induced Ternary Complex Formation

The availability of well-characterized inactive controls MS159N1 (impaired CRBN binding) and MS159N2 (impaired NSD2 binding) allows researchers to experimentally validate the requirement for both target engagement and E3 ligase recruitment [1]. This trio is essential for establishing specific degradation mechanisms [2].

In Vivo Proof-of-Concept Studies for NSD2 Targeting in Cancer Models

MS159's demonstrated mouse bioavailability enables researchers to evaluate NSD2 degradation in vivo, a critical step for validating therapeutic hypotheses [1]. This contrasts with many NSD2 probes lacking systemic exposure data [2].

Dual Degradation Studies of NSD2 and IKZF1/3 in Hematological Malignancies

MS159 degrades both NSD2 and the CRBN neo-substrates IKZF1 and IKZF3, but not GSPT1 [1]. This unique selectivity profile makes it a valuable tool for investigating coordinated transcriptional regulation in multiple myeloma and other B-cell malignancies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS159

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.